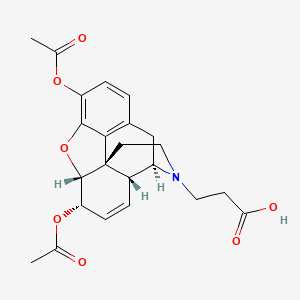

Heroin-CH2-acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Heroin-CH2-acid, also known as diacetylmorphine, is a semi-synthetic opioid derived from morphine. It is known for its potent analgesic and euphoric effects. This compound is classified as a Schedule I controlled substance in many countries due to its high potential for abuse and addiction. It is commonly used in illicit drug markets but also has limited medical applications in some countries for severe pain management.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Heroin-CH2-acid is synthesized from morphine, which is extracted from the opium poppy (Papaver somniferum). The synthesis involves acetylation of morphine using acetic anhydride. The reaction typically occurs under reflux conditions, where morphine is dissolved in acetic anhydride and heated to produce diacetylmorphine (heroin) and acetic acid as a byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control measures due to the compound’s legal status and potential for abuse. The production facilities are equipped with advanced safety and purification systems to ensure the quality and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Heroin-CH2-acid undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound hydrolyzes to form 6-monoacetylmorphine and morphine.

Oxidation: This compound can be oxidized to form various degradation products.

Reduction: Reduction reactions can convert this compound back to morphine under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Oxidation: Oxidizing agents such as potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride can be employed for reduction reactions.

Major Products Formed

6-Monoacetylmorphine: Formed during partial hydrolysis.

Morphine: Formed during complete hydrolysis or reduction.

Various degradation products: Formed during oxidation.

Applications De Recherche Scientifique

Pharmacological Properties

Heroin is characterized by its rapid metabolism in the human body, primarily converting into 6-monoacetylmorphine and morphine. The pharmacokinetics of heroin demonstrate a peak concentration in the bloodstream shortly after administration, with a half-life of approximately 3 to 4 minutes. It rapidly crosses the blood-brain barrier due to its high lipid solubility, resulting in swift analgesic and euphoric effects .

Table 1: Pharmacokinetic Parameters of Heroin

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | T_max ≈ 30 seconds (arterial) |

| Half-Life | 3–4 minutes |

| Clearance Rate | 128–1920 L/h |

| Metabolites | 6-MAM, morphine |

Medical Applications

Heroin has been utilized in various medical contexts, particularly in pain management. In some countries, it is prescribed under strict regulations for severe pain relief, such as during terminal illness or acute medical conditions . The formulation used medically is typically a pure hydrochloride salt of heroin.

Clinical Trials and Research

Recent studies have explored the potential for heroin-assisted treatment (HAT) for opioid use disorder. Research indicates that HAT may be more effective than traditional methadone therapy for certain populations who have not responded to other treatments. A systematic review of randomized controlled trials suggests that HAT can lead to reduced illicit heroin use and improved retention in treatment programs .

Case Studies on Heroin-Assisted Treatment

- Dutch Heroin Trial : This trial involved participants receiving pharmaceutical-grade heroin alongside methadone. The study aimed to evaluate the pharmacokinetics and user experiences associated with inhalation methods of administration. Results indicated that participants reported higher satisfaction levels and reduced cravings compared to those on methadone alone .

- Canadian Supervised Injection Sites : Research conducted at these sites has shown that individuals receiving injectable heroin had lower rates of illicit drug use and improved health outcomes compared to those receiving standard care. This highlights the potential benefits of supervised settings in managing opioid dependence .

Addiction and Relapse Studies

Research into the neurobiology of addiction reveals that heroin induces significant changes in synaptic proteins associated with reward pathways in the brain. Studies using animal models have demonstrated alterations in synaptic plasticity linked to heroin exposure, which may contribute to relapse behaviors following periods of abstinence .

Table 2: Changes in Synaptic Proteins Post-Heroin Exposure

| Protein Name | Regulation (log2) | p-value |

|---|---|---|

| Brevican | -0.33 ± 0.12 | 0.0495 |

| Heat shock protein 71 kDa | -0.18 ± 0.05 | 0.0062 |

| Septin 9 | -0.16 ± 0.06 | 0.0363 |

Mécanisme D'action

Heroin-CH2-acid exerts its effects by binding to and activating mu-opioid receptors (MORs) in the brain and central nervous system. Upon administration, this compound is rapidly metabolized to 6-monoacetylmorphine and morphine, which then bind to MORs. This binding inhibits the release of neurotransmitters, leading to analgesia, euphoria, and sedation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Morphine: The parent compound from which heroin-CH2-acid is synthesized.

Codeine: Another opioid derived from morphine, used primarily as a cough suppressant and mild analgesic.

Oxycodone: A semi-synthetic opioid with similar analgesic properties but different pharmacokinetics.

Uniqueness of this compound

This compound is unique due to its rapid onset of action and high potency compared to other opioids. Its ability to cross the blood-brain barrier quickly results in intense euphoria, making it highly addictive .

Propriétés

Formule moléculaire |

C23H25NO7 |

|---|---|

Poids moléculaire |

427.4 g/mol |

Nom IUPAC |

3-[(4R,4aR,7S,7aR,12bS)-7,9-diacetyloxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-yl]propanoic acid |

InChI |

InChI=1S/C23H25NO7/c1-12(25)29-17-5-3-14-11-16-15-4-6-18(30-13(2)26)22-23(15,20(14)21(17)31-22)8-10-24(16)9-7-19(27)28/h3-6,15-16,18,22H,7-11H2,1-2H3,(H,27,28)/t15-,16+,18-,22-,23-/m0/s1 |

Clé InChI |

CLAQKZWDSGTQAX-YRRUUWTKSA-N |

SMILES isomérique |

CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)C)CCN3CCC(=O)O |

SMILES canonique |

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3CCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.